Urofollitropin

Description

This compound is a Gonadotropin.

A protein extract of human menopausal urine in which LUTEINIZING HORMONE has been partially or completely removed. This compound represents FOLLICLE STIMULATING HORMONE from the urine.

Structure

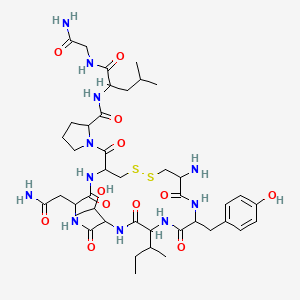

2D Structure

Properties

IUPAC Name |

(2R)-1-[(4S,7S,10S,16R,19S)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2R)-butan-2-yl]-10-[(1S)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)/t21-,22+,25-,26-,27-,28+,29-,30-,33?,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRRIRUAESZNIH-JLSAMJFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26995-91-5 | |

| Record name | Urofollitropin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026995915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Urofollitropin's Mechanism of Action on Granulosa Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urofollitropin, a highly purified preparation of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a cornerstone in reproductive medicine.[1][2] Its primary clinical application lies in the stimulation of ovarian follicular development in women undergoing assisted reproductive technologies (ART).[1][2] The physiological effects of this compound are mediated through its interaction with granulosa cells, the somatic cells surrounding the oocyte within the ovarian follicle. This technical guide provides a comprehensive overview of the molecular mechanisms initiated by this compound in granulosa cells, with a focus on the core signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism: Signal Transduction Pathways

This compound, as a source of FSH, binds to the FSH receptor (FSHR), a G-protein coupled receptor (GPCR) exclusively located on the surface of granulosa cells.[1] This binding event triggers a cascade of intracellular signaling pathways that collectively orchestrate follicular growth, differentiation, and steroidogenesis. The principal signaling networks activated by this compound are the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway, the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

The cAMP/PKA Signaling Pathway

The canonical and most prominent pathway activated by FSH is the cAMP/PKA pathway. Upon this compound binding, the FSHR couples to the Gαs subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which modulate the expression of genes crucial for granulosa cell function.

A primary downstream effect of PKA activation is the upregulation of key enzymes involved in steroidogenesis, most notably aromatase (CYP19A1). Aromatase is responsible for the conversion of androgens to estrogens, a critical step for follicular maturation and oocyte quality.

Caption: this compound-activated cAMP/PKA signaling pathway in granulosa cells.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is also a critical downstream effector of FSHR activation in granulosa cells. While the precise mechanism of its activation is complex and can be both cAMP-dependent and independent, it is established that FSH stimulates the phosphorylation and activation of ERK1/2. This pathway is primarily associated with the regulation of granulosa cell proliferation and differentiation. Activated ERK can phosphorylate various transcription factors, leading to the expression of genes involved in cell cycle progression and follicular development.

Caption: this compound-activated MAPK/ERK signaling pathway in granulosa cells.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is another important pathway activated by this compound in granulosa cells, playing a crucial role in promoting cell survival and inhibiting apoptosis (programmed cell death). FSHR activation leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a range of downstream targets that regulate cell survival, proliferation, and metabolism. This pathway is essential for maintaining the health and viability of the developing follicle.

Caption: this compound-activated PI3K/Akt signaling pathway in granulosa cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of FSH on granulosa cells.

Table 1: FSH Receptor Binding Affinity in Rat Granulosa Cells

| Parameter | Value | Reference |

| Association Constant (Ka) | 1.34 (± 0.31) x 10¹⁰ M⁻¹ | |

| Number of Binding Sites per Cell | 1,130 ± 70 |

Table 2: Dose-Dependent Effect of FSH on Steroidogenesis in Cultured Granulosa Cells

| FSH Concentration | Estradiol Production (Fold Increase over Basal) | Progesterone Production (ng/ml) | Reference |

| 0 IU/L | 1 | < 0.2 | |

| 40 IU/L | Significant increase | - | |

| 80 IU/L | Further significant increase | - | |

| 1-6 ng/ml | Quadratic increase | Continuous elevation | |

| 200 ng/ml | Stimulated aromatase activity | - | |

| 100 µM Forskolin (cAMP activator) | - | 80 |

Table 3: Effect of FSH on Aromatase Expression and Activity

| Treatment | Effect on Aromatase mRNA | Effect on Aromatase Activity | Reference |

| FSH | Increased levels of 3.0, 2.4, and 1.6 kilobase species | Increased in a time-dependent manner | |

| Forskolin (cAMP activator) | Mimicked FSH effect | Mimicked FSH effect |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Isolation and Primary Culture of Human Granulosa Cells

This protocol is adapted from methodologies described for the isolation and culture of human granulosa cells from follicular fluid obtained during ART procedures.

Materials:

-

Follicular fluid from patients undergoing oocyte retrieval

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque or Lymphosep®

-

DMEM/F12 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Centrifuge tubes (15 mL and 50 mL)

-

Serological pipettes

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Pool follicular fluid from a single patient into a 50 mL centrifuge tube.

-

Centrifuge at 300 x g for 10 minutes to pellet the cells.

-

Carefully aspirate and discard the supernatant.

-

Resuspend the cell pellet in 10 mL of PBS.

-

Carefully layer the cell suspension onto 5 mL of Ficoll-Paque in a 15 mL centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the layer containing the granulosa cells (the "buffy coat") located at the interface of the PBS and Ficoll-Paque.

-

Wash the collected cells with 10 mL of PBS and centrifuge at 300 x g for 10 minutes.

-

Resuspend the cell pellet in complete DMEM/F12 medium.

-

Count the cells using a hemocytometer and assess viability with trypan blue exclusion.

-

Plate the cells at the desired density in cell culture flasks or plates.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days. For experiments, cells are typically cultured for a period to allow attachment and recovery before stimulation with this compound.

Caption: A representative experimental workflow for studying this compound's effects.

Protocol 2: Western Blot Analysis of ERK Phosphorylation

This protocol outlines the general steps for detecting the phosphorylation of ERK1/2 in granulosa cells following this compound stimulation, based on standard Western blotting procedures.

Materials:

-

Cultured granulosa cells

-

This compound

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Plate granulosa cells and culture until they reach the desired confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK phosphorylation.

-

Treat the cells with the desired concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes).

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL reagent and a chemiluminescence imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Conclusion

This compound exerts its profound effects on follicular development by activating a complex network of intracellular signaling pathways within granulosa cells. The primary cAMP/PKA pathway, along with the MAPK/ERK and PI3K/Akt pathways, converges to regulate gene expression, promote cell proliferation and survival, and drive the steroidogenesis essential for successful oocyte maturation. A thorough understanding of these intricate molecular mechanisms is paramount for optimizing existing fertility treatments and for the development of novel therapeutic strategies in reproductive medicine. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of human reproduction.

References

Urofollitropin Signal Transduction in Ovarian Follicles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the urofollitropin signal transduction pathway in ovarian follicles. This compound, a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a critical therapeutic agent in reproductive medicine.[1][2][3] Understanding its mechanism of action at the molecular level is paramount for optimizing clinical protocols and developing novel therapeutics for infertility. This document details the core signaling cascades initiated by this compound, presents quantitative data on its effects, provides detailed experimental protocols for studying its action, and visualizes these pathways and workflows.

Core Signal Transduction Pathways

This compound exerts its biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor (GPCR) located on the surface of granulosa cells within the ovarian follicles.[4][5] This binding event triggers a cascade of intracellular signaling events that are crucial for follicular growth, differentiation, and steroidogenesis. The primary signaling pathways activated by this compound are the cAMP/PKA pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway.

The cAMP/PKA Pathway: The Canonical Route

The most well-established signaling cascade initiated by this compound is the adenylyl cyclase (AC)/cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway. Upon ligand binding, the FSHR undergoes a conformational change, leading to the activation of the stimulatory G protein, Gs. The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The subsequent increase in intracellular cAMP levels activates PKA, which in turn phosphorylates a multitude of downstream target proteins, including transcription factors like cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes essential for granulosa cell function, most notably aromatase (CYP19A1), the key enzyme responsible for converting androgens to estrogens.

The PI3K/Akt Pathway: A Key Survival and Proliferation Signal

This compound also activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critical for granulosa cell survival, proliferation, and differentiation. This activation can occur through multiple mechanisms, including G protein βγ subunit-mediated activation of PI3K or through the involvement of scaffold proteins. Once activated, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a wide range of substrates involved in cell survival (by inhibiting apoptosis), proliferation, and metabolism.

The MAPK/ERK Pathway: A Modulator of Cell Growth and Differentiation

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade activated by this compound in granulosa cells. The activation of this pathway by FSHR is complex and can be mediated by both cAMP-dependent and -independent mechanisms, often involving transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This cascade typically involves the activation of Ras, which in turn activates Raf, followed by MEK (MAPK/ERK kinase), and finally ERK1/2. Phosphorylated ERK1/2 can translocate to the nucleus to regulate the activity of various transcription factors, thereby influencing granulosa cell proliferation and differentiation.

Data Presentation

The following tables summarize key quantitative data related to the action of FSH, the active component of this compound. It is important to note that some of this data is derived from studies using recombinant FSH (rFSH) or general human FSH (hFSH), as specific quantitative preclinical data for this compound is limited in publicly available literature.

Table 1: FSH Receptor Binding and Downstream Signaling

| Parameter | Value | Cell Type/System | Reference |

| FSH Receptor Binding Affinity (Kd) | 1.7 x 10⁻⁹ M | Human fetal kidney cells transfected with hFSH receptor | |

| Apparent Association Constant (Ka) | 1.34 (±0.31) x 10¹⁰ M⁻¹ | Rat granulosa cells | |

| Number of Binding Sites per Cell | ~1600 | Freshly prepared rat granulosa cells | |

| ED₅₀ for cAMP Accumulation (hFSH) | 10 ng/mL | Human fetal kidney cells transfected with hFSH receptor |

Table 2: Clinical Outcomes of Ovarian Stimulation: this compound vs. Recombinant FSH

| Outcome | This compound | Recombinant FSH | Notes | Reference |

| Clinical Pregnancy Rate per Cycle (IVF) | Lower (not statistically significant in all analyses) | Higher (statistically significant with follitropin alfa) | Meta-analysis of 18 trials. An additional pregnancy for every 19 patients treated with follitropin alfa vs. This compound in IVF cycles. | |

| Total Gonadotropin Dose Required | Higher | Lower | Fewer units of rFSH were needed to achieve the same estradiol level and oocyte yield. | |

| Number of Oocytes Retrieved | Lower | Higher (WMD: 0.61) | Meta-analysis of 48 trials. | |

| Live Birth Rate | No significant difference | No significant difference | Meta-analysis of 48 trials. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signal transduction pathway.

FSH Receptor Binding Assay (Radioligand Assay)

This protocol describes a competitive binding assay to determine the affinity of this compound for the FSH receptor.

Materials:

-

Granulosa cell membrane preparation or cells expressing FSHR

-

Radiolabeled FSH (e.g., ¹²⁵I-hFSH)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate granulosa cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total binding wells: Membrane preparation, radiolabeled FSH, and binding buffer.

-

Non-specific binding wells: Membrane preparation, radiolabeled FSH, and a high concentration of unlabeled FSH (to saturate all specific binding sites).

-

Competition wells: Membrane preparation, radiolabeled FSH, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 21°C) for a sufficient time to reach equilibrium (e.g., 17 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC₅₀. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Measurement Assay

This protocol outlines a method to quantify intracellular cAMP levels in granulosa cells following this compound stimulation, often using an ELISA-based kit.

Materials:

-

Cultured granulosa cells

-

This compound

-

Cell lysis buffer

-

cAMP ELISA kit (containing cAMP-HRP conjugate, anti-cAMP antibody-coated plate, substrate, and stop solution)

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Seed granulosa cells in a 96-well plate and culture until they reach the desired confluency. Starve the cells in serum-free medium for a few hours before the experiment. Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer to release intracellular cAMP.

-

ELISA:

-

Add standards and cell lysates to the wells of the anti-cAMP antibody-coated plate.

-

Add the cAMP-HRP conjugate to each well.

-

Incubate according to the kit's instructions to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the cAMP concentration in the cell lysates.

Steroidogenesis Assay (Estradiol Measurement)

This protocol describes how to measure estradiol production by granulosa cells in response to this compound.

Materials:

-

Cultured granulosa cells

-

This compound

-

Androgen substrate (e.g., testosterone or androstenedione)

-

Cell culture medium

-

Estradiol ELISA kit

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Culture granulosa cells in a multi-well plate. Treat the cells with different concentrations of this compound in the presence of an androgen substrate for a specified period (e.g., 48 hours).

-

Sample Collection: Collect the cell culture medium from each well.

-

ELISA: Perform an estradiol ELISA on the collected medium according to the manufacturer's protocol (similar to the cAMP ELISA procedure but with estradiol-specific reagents).

-

Data Analysis: Generate a standard curve and determine the concentration of estradiol in the culture medium.

Western Blotting for Phosphorylated Signaling Proteins (p-Akt and p-ERK)

This protocol details the detection of activated Akt and ERK proteins by measuring their phosphorylation status.

Materials:

-

Cultured granulosa cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cultured granulosa cells with this compound for various time points. Lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total Akt) to normalize for protein loading.

Mandatory Visualizations

Signaling Pathways

Caption: this compound signaling in granulosa cells.

Experimental Workflow: Western Blotting

Caption: Workflow for Western blot analysis.

Logical Relationship: Downstream Effects

Caption: Downstream effects of this compound.

References

- 1. In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AKT, p-AKT, ERK1/2 and p-ERK1/2 in Mural Granulosa Cells Are Not Correlated to Different Ovarian Stimulation Protocols in Patients Undergoing Assisted Reproductive Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatase activity in human granulosa cells during follicular development and the modulation by follicle-stimulating hormone and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Isoforms of Urofollitropin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urofollitropin, a highly purified preparation of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a critical biopharmaceutical for the treatment of infertility. Its biological activity and clinical efficacy are intrinsically linked to its complex molecular structure, characterized by a heterodimeric glycoprotein nature and significant heterogeneity due to glycosylation. This technical guide provides a comprehensive overview of the molecular architecture of this compound, delves into the nuances of its various isoforms, and presents detailed methodologies for their characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of gonadotropin-based therapeutics.

Molecular Structure of this compound

This compound is a member of the gonadotropin family of hormones and is structurally a glycoprotein. It consists of two non-covalently linked, dissimilar subunits: an alpha (α) subunit and a beta (β) subunit.[1][2][3][4]

-

Alpha (α) Subunit: The α-subunit of this compound is composed of 92 amino acids and is common to other glycoprotein hormones, including luteinizing hormone (LH), thyroid-stimulating hormone (TSH), and human chorionic gonadotropin (hCG).[1] It contains two N-linked glycosylation sites at asparagine (Asn) residues 52 and 78.

-

Beta (β) Subunit: The β-subunit is unique to FSH and confers its specific biological activity. It consists of 111 amino acids and has two N-linked glycosylation sites at Asn7 and Asn24.

The carbohydrate moieties attached to these glycosylation sites are crucial for the proper folding, stability, receptor binding, and in vivo bioactivity of the hormone. The heterogeneity in these glycan structures is the primary basis for the existence of multiple this compound isoforms.

This compound Isoforms

The term "isoforms" in the context of this compound refers to a population of FSH molecules that share the same amino acid sequence but differ in the composition and structure of their attached carbohydrate chains. This micro-heterogeneity, primarily in the degree of sialylation, results in molecules with different isoelectric points (pI) and biological activities.

More acidic isoforms, characterized by a higher sialic acid content, generally exhibit a longer plasma half-life, while less acidic (more basic) isoforms tend to have higher receptor binding affinity. The distribution of these isoforms in a this compound preparation is a critical quality attribute that can influence its therapeutic effect.

Quantitative Data on this compound Isoforms

The separation and quantification of this compound isoforms are typically achieved by techniques such as chromatofocusing and isoelectric focusing. The following table summarizes representative quantitative data on the distribution of this compound isoforms based on their isoelectric points.

| Isoform Pool | Isoelectric Point (pI) Range | Percentage of Total Immunoactivity Recovered (%) |

| Pool I | 5.1 - 5.5 | 3.8 ± 1.0 |

| Pool II | 4.6 - 5.0 | 18.4 ± 3.6 |

| Pool III | 4.3 - 4.5 | 14.9 ± 1.5 |

| Pool IV | 4.1 | 8.2 ± 1.4 |

| Pool V (Salt Peak) | < 4.0 | 51.1 ± 6.4 |

Data adapted from a study on a commercially available this compound preparation analyzed by chromatofocusing.

Signaling Pathways of this compound

This compound exerts its biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor (GPCR) located on the surface of granulosa cells in the ovaries. This binding initiates a cascade of intracellular signaling events crucial for follicular development. The primary signaling pathways activated are:

-

cAMP/PKA Pathway: Upon FSH binding, the FSHR activates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that regulate gene expression involved in steroidogenesis and cell proliferation.

-

PI3K/Akt Pathway: FSHR activation can also stimulate the Phosphatidylinositol-3-kinase (PI3K) and Protein Kinase B (Akt) signaling pathway. This pathway is primarily involved in promoting cell survival and proliferation.

Experimental Protocols

The characterization of this compound and its isoforms requires a combination of high-resolution analytical techniques. Below are detailed methodologies for key experiments.

Purification and Characterization Workflow

The production of highly purified this compound from raw urine involves a multi-step process designed to remove impurities and enrich for the active hormone.

Isoelectric Focusing (IEF) for Isoform Analysis

IEF separates proteins based on their isoelectric point in a pH gradient.

Methodology:

-

Sample Preparation:

-

Reconstitute lyophilized this compound in deionized water to a concentration of 1-2 mg/mL.

-

Desalt the sample using a desalting column to minimize interference from salts.

-

Mix the desalted sample with an equal volume of IEF sample buffer containing carrier ampholytes.

-

-

Gel Preparation and Electrophoresis:

-

Cast a polyacrylamide gel containing a broad-range (e.g., pH 3-7) or narrow-range pH gradient using pre-made ampholyte solutions.

-

Apply the prepared this compound sample and pI markers to the gel.

-

Conduct electrophoresis at a constant power until the current stabilizes, indicating that the proteins have migrated to their respective isoelectric points.

-

-

Visualization and Analysis:

-

Fix the proteins in the gel using a solution of trichloroacetic acid.

-

Stain the gel with Coomassie Brilliant Blue R-250 to visualize the protein bands.

-

Destain the gel to reduce background and enhance band visibility.

-

Determine the pI of the this compound isoforms by comparing their positions to the pI markers. Densitometry can be used for semi-quantitative analysis of isoform distribution.

-

Chromatofocusing for Isoform Separation

Chromatofocusing is a column chromatography technique that separates proteins based on differences in their isoelectric points.

Methodology:

-

Column and Buffer Preparation:

-

Equilibrate a chromatofocusing column (e.g., a weak anion-exchange column) with a start buffer at a specific pH (e.g., pH 7.4).

-

Prepare an elution buffer with a lower pH (e.g., pH 4.0) containing a mixture of amphoteric buffers (e.g., Polybuffer).

-

-

Sample Application and Elution:

-

Load the this compound sample onto the equilibrated column.

-

Initiate elution with the elution buffer. A pH gradient will be generated in situ on the column.

-

Proteins will elute in order of their isoelectric points, from highest to lowest.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the absorbance at 280 nm to detect protein elution.

-

Measure the pH of each fraction to determine the pI of the eluting isoforms.

-

Analyze the collected fractions for FSH content using techniques such as ELISA or RIA to determine the distribution of immunoactive isoforms.

-

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of this compound and its subunits, as well as for characterizing the glycan structures.

Methodology:

-

Sample Preparation:

-

Reduce and alkylate the this compound sample to break the disulfide bonds.

-

Separate the α and β subunits using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Digest the separated subunits with a protease (e.g., trypsin or chymotrypsin) to generate smaller peptides and glycopeptides.

-

-

LC-MS/MS Analysis:

-

Inject the peptide/glycopeptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the peptides and glycopeptides based on their hydrophobicity using a C18 column.

-

Analyze the eluting molecules by mass spectrometry to determine their mass-to-charge ratio.

-

Fragment the peptides and glycopeptides in the mass spectrometer (MS/MS) to obtain sequence information and characterize the glycan structures.

-

-

Data Analysis:

-

Use specialized software to analyze the MS and MS/MS data to identify the amino acid sequences and characterize the different glycan structures attached to each glycosylation site. This allows for the identification and relative quantification of different glycoforms.

-

Conclusion

This compound is a complex glycoprotein whose biological function is intimately tied to its molecular structure and the heterogeneity of its isoforms. A thorough understanding of its composition and the application of robust analytical methodologies are paramount for ensuring the quality, consistency, and clinical efficacy of this important therapeutic agent. The information and protocols provided in this guide offer a foundational framework for researchers and professionals working with this compound and other gonadotropin products.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vivo Pharmacodynamics of Urofollitropin

Introduction

This compound is a highly purified preparation of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2][3][4] As a member of the gonadotropin class of hormones, its primary clinical application is in the field of reproductive medicine.[1] It is used to stimulate ovarian follicular growth in women who do not have primary ovarian failure, making it a cornerstone therapy for ovulation induction and a critical component of assisted reproductive technologies (ART) such as in vitro fertilization (IVF). This compound is a glycoprotein hormone composed of two non-covalently linked subunits, an alpha and a beta subunit. The beta subunit is unique and confers the specific biological activity of FSH.

1.0 Molecular Mechanism of Action

The pharmacodynamic effects of this compound are initiated by its binding to the follicle-stimulating hormone receptor (FSHR) located on the surface of ovarian granulosa cells. The FSHR is a G protein-coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events essential for follicular maturation.

1.1 Primary Signaling Cascade

The binding of this compound to the FSHR activates the stimulatory G protein, Gs, which in turn stimulates the enzyme adenylate cyclase. This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream target proteins and transcription factors, such as the cAMP response element-binding protein (CREB). This phosphorylation cascade is the principal mechanism by which FSH directs granulosa cell differentiation and proliferation.

1.2 Downstream Signaling Pathways

PKA activation serves as a central hub, initiating signals that regulate gene expression through multiple interconnected pathways. While PKA is the primary upstream kinase, its activity enhances other critical signaling cascades within the granulosa cell, including:

-

Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway: This pathway is known to regulate cell survival, growth, and metabolism.

-

Extracellular Regulated Kinase (ERK) Pathway: A subset of the mitogen-activated protein kinase (MAPK) family, this pathway is involved in cell proliferation and differentiation.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway also plays a role in granulosa cell differentiation and response to cellular stress.

Cross-talk between these PKA-dependent pathways is essential for the coordinated regulation of gene expression required for complete follicular maturation.

2.0 Core Pharmacodynamic Effects

The activation of the FSH signaling pathway translates into several key physiological effects that underpin the therapeutic use of this compound.

2.1 Follicular Growth and Development this compound acts as the primary hormonal signal for the recruitment of ovarian follicles from the preantral stage and supports their subsequent growth and development. In controlled ovarian stimulation cycles, the administration of this compound is intended to promote the development of multiple follicles simultaneously, thereby increasing the number of oocytes available for retrieval in ART procedures.

2.2 Modulation of Ovarian Steroidogenesis A critical downstream effect of the FSH signaling cascade is the upregulation of P450 aromatase, the key enzyme responsible for converting androgens (produced by theca cells) into estrogens within the granulosa cells. This leads to a dose-dependent increase in serum estradiol levels, which is a primary biomarker used to monitor the ovarian response to stimulation. This rise in estradiol is crucial for the proliferation of granulosa cells and the preparation of the endometrium for implantation.

2.3 Influence on Oocyte Quality The follicular environment orchestrated by FSH signaling is paramount for oocyte maturation. This compound influences the expression of local growth factors, such as inhibins and activins, which further refine follicular dynamics. Studies have shown that treatment with highly purified this compound results in high-quality embryos, with some research indicating a significantly higher score for top-grade embryos compared to recombinant FSH. The specific glycosylation patterns of urinary-derived FSH may also play a role in enhancing cell-to-cell communication within the follicle, which is linked to improved oocyte quality.

3.0 Quantitative Pharmacodynamic Data

The clinical effects of this compound are dose-dependent. Monitoring and dose adjustments are based on individual patient response, assessed through ultrasonography and serum hormone measurements.

Table 1: Clinical Dosing and Administration of this compound

| Indication | Starting Dose (IU/day) | Administration Route | Typical Duration | Maximum Dose (IU/day) |

|---|---|---|---|---|

| Ovulation Induction | 75 - 150 | Subcutaneous (SubQ) or Intramuscular (IM) | 5 - 12 days | 450 |

| Assisted Reproductive Technologies (ART) | 225 | Subcutaneous (SubQ) | 5 days (initial) | 450 |

Data compiled from sources:

Table 2: Pharmacokinetic Profile of this compound (Single Dose)

| Administration Route | Time to Peak Concentration (hours) | Elimination Half-Life (hours) |

|---|---|---|

| Intramuscular (IM) | 17 | 37 |

| Subcutaneous (SubQ) | 21 | 32 |

Data from source:

Table 3: Comparative Clinical Outcomes (this compound vs. Recombinant FSH)

| Parameter | Highly Purified this compound | Recombinant FSH | Statistical Significance |

|---|---|---|---|

| Mean Oocytes Retrieved | 10.8 ± 6.1 | 10.2 ± 6.0 | Not Significant |

| Pregnancy Rate | 46.5% | 36.8% | Not Significant |

| Implantation Rate | 22.1% | 15.8% | Not Significant |

| Grade 1 Embryo Score | 42.1% | 33.5% | Significant (p < 0.05) |

Data compiled from sources:

4.0 Key Experimental Protocols

4.1 In Vivo Protocol: Controlled Ovarian Stimulation for ART

This protocol details a standard clinical workflow for using this compound to induce multifollicular development for IVF.

-

1. Patient Evaluation and Pituitary Suppression:

-

A complete gynecologic and endocrinologic evaluation is performed to diagnose the cause of infertility and exclude contraindications such as primary ovarian failure or pregnancy.

-

To prevent a premature LH surge, patients often undergo pituitary suppression using a GnRH agonist (long protocol) or a GnRH antagonist (antagonist protocol).

-

-

2. This compound Administration:

-

Treatment typically begins on day 2 or 3 of the menstrual cycle.

-

The standard starting dose is 225 IU/day, administered subcutaneously for the first 5 days.

-

-

3. Ovarian Response Monitoring:

-

Monitoring begins around stimulation day 5 and continues every 1-2 days.

-

Transvaginal Ultrasonography: Measures the number and size of developing follicles.

-

Serum Estradiol Measurement: Quantifies the hormonal response of the growing follicles. A steady rise is expected.

-

-

4. Dose Adjustment:

-

The daily dose of this compound may be adjusted after the initial 5 days based on the ovarian response.

-

Adjustments are typically not made more frequently than every 2 days and are usually in increments of 75 to 150 IU. The maximum recommended daily dose is 450 IU.

-

-

5. Triggering Final Maturation:

-

When ultrasound monitoring shows that an adequate number of follicles have reached a mature size (e.g., >18 mm), a single injection of human chorionic gonadotropin (hCG; 5,000-10,000 IU) is administered to mimic the natural LH surge. This triggers the final maturation of the oocytes.

-

This compound is discontinued on the day of the hCG trigger.

-

-

6. Oocyte Retrieval and Luteal Support:

-

Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration approximately 34-36 hours after the hCG injection.

-

Luteal phase support, typically with progesterone, is initiated after retrieval to prepare the endometrium for embryo transfer.

-

The in vivo pharmacodynamics of this compound are centered on its ability to effectively mimic the action of endogenous FSH. By binding to its specific receptor on granulosa cells, it activates a well-defined signaling cascade that promotes follicular recruitment, growth, and steroidogenesis. This leads to the development of mature, high-quality oocytes suitable for fertilization. The predictable dose-response relationship allows for individualized treatment protocols guided by careful monitoring, ensuring both efficacy and safety. This compound remains a vital and effective tool in the management of infertility and the success of assisted reproductive technologies.

References

Urofollitropin: A Technical Guide to Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urofollitropin, a highly purified preparation of human follicle-stimulating hormone (hFSH) extracted from the urine of postmenopausal women, is a cornerstone in reproductive medicine.[1][2] Its primary mechanism of action involves binding to and activating the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor (GPCR) located on the surface of granulosa cells in the ovaries and Sertoli cells in the testes.[1][3] This interaction initiates a cascade of intracellular signaling events crucial for follicular development, steroidogenesis, and gametogenesis.[1] This technical guide provides an in-depth analysis of the binding affinity and specificity of this compound to its cognate receptor, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

This compound Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its biological potency. This is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

While specific Kd values for commercially available this compound preparations are not always readily available in public literature, studies on human FSH binding to the FSHR provide a strong indication of its high affinity. Research utilizing radiolabeled human FSH has demonstrated high-affinity binding to the FSHR expressed in various cell types. For instance, one study using [125I]iodo-hFSH and rat granulosa cells reported an apparent association constant (Ka) of 1.34 x 10^10 M-1, which corresponds to a Kd in the picomolar range, indicating very strong binding. Another study involving [125I]FSH binding to L cells transfected with the rat FSH receptor determined a Kd of 1.42 nM. It is important to note that variations in experimental systems, such as the source of the FSH, the species of the receptor, and the cell type used, can influence the determined affinity values.

| Preparation | Receptor System | Reported Affinity (Kd/Ka) | Reference |

| [125I]iodo-hFSH | Rat Granulosa Cells | Ka = 1.34 x 10^10 M-1 | |

| [125I]FSH | Rat FSHR in L Cells | Kd = 1.42 nM | |

| rhFSH | Human FSHR in COS-7 Cells | Ka = 7.8 x 10^9 M-1 |

Table 1: Reported Binding Affinities for FSH Preparations. This table summarizes reported binding affinity values for different FSH preparations to the FSH receptor. Note that direct Kd values for this compound are not explicitly stated in the cited literature, but the data for human FSH provide a relevant approximation.

This compound Receptor Binding Specificity

The specificity of this compound is crucial for its therapeutic efficacy, ensuring that it primarily activates the FSHR and minimizes off-target effects. The main concern for cross-reactivity lies with other glycoprotein hormone receptors, particularly the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), due to the shared alpha subunit among these hormones.

Studies have consistently demonstrated the high specificity of FSH for its receptor. Competitive binding assays have shown that significantly higher concentrations of other glycoprotein hormones, such as luteinizing hormone (LH) and human chorionic gonadotropin (hCG), are required to displace FSH from its receptor. One study reported that the concentrations of hLH and hCG needed to compete with [125I]iodoFSH for binding to rat granulosa cells were 300- to 900-fold higher than that of unlabeled hFSH. This indicates a substantially lower affinity of these hormones for the FSHR, confirming the high specificity of the FSH-FSHR interaction.

| Competing Ligand | Receptor | Relative Potency/Concentration for Displacement | Reference |

| hLH | FSHR (Rat Granulosa Cells) | 300-900 fold higher than hFSH | |

| hCG | FSHR (Rat Granulosa Cells) | 300-900 fold higher than hFSH |

Table 2: Specificity of FSH Binding. This table highlights the high specificity of FSH for its receptor, as demonstrated by the significantly higher concentrations of other glycoprotein hormones required for competitive displacement.

Signaling Pathways Activated by this compound

Upon binding of this compound to the FSHR, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades. The primary and most well-characterized pathway is the Gs protein-cAMP-protein kinase A (PKA) pathway. However, evidence suggests that the FSHR can also couple to other G proteins and activate alternative signaling pathways, contributing to the diverse physiological effects of FSH.

Canonical Gs/cAMP/PKA Signaling Pathway

The binding of this compound to the FSHR activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), which modulate the expression of genes essential for follicular development and steroidogenesis.

Alternative Signaling Pathways

In addition to the canonical Gs/cAMP pathway, FSHR activation by this compound can also trigger other signaling cascades that play crucial roles in cellular processes such as proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: The binding of FSH to its receptor can lead to the activation of the Phosphatidylinositol-3-kinase (PI3K) and Akt signaling pathway. This pathway is known to be involved in regulating cell survival and maturation.

-

ERK1/2 Pathway: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway can also be activated downstream of FSHR. This pathway is typically associated with cell proliferation and differentiation.

Experimental Protocols

Determining the binding affinity and specificity of this compound to the FSHR typically involves radioligand binding assays. These assays utilize a radiolabeled form of FSH (the "hot" ligand) to quantify its binding to the receptor in the presence or absence of unlabeled this compound (the "cold" ligand).

Radioligand Saturation Binding Assay for Kd Determination

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

1. Materials:

-

Cells or membrane preparations expressing the FSHR.

-

Radiolabeled FSH (e.g., [125I]FSH).

-

Unlabeled this compound.

-

Binding buffer (e.g., Tris-HCl with MgCl2 and BSA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation counter.

2. Procedure:

-

Incubation: Incubate a fixed amount of receptor preparation with increasing concentrations of radiolabeled FSH in a series of tubes.

-

Non-specific Binding: In a parallel set of tubes, add a high concentration of unlabeled this compound to determine non-specific binding.

-

Equilibration: Allow the binding reaction to reach equilibrium (time and temperature to be optimized).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding versus the concentration of radiolabeled FSH.

-

Analyze the data using non-linear regression to a one-site binding model to determine Kd and Bmax. Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used, where the slope is -1/Kd.

-

Competitive Binding Assay for Specificity and Ki Determination

This assay measures the ability of an unlabeled ligand (competitor) to displace a fixed concentration of a radiolabeled ligand from the receptor, allowing for the determination of the inhibitor constant (Ki).

1. Materials:

-

Same as for the saturation binding assay.

-

Unlabeled competitor ligands (e.g., LH, hCG).

2. Procedure:

-

Incubation: Incubate the receptor preparation with a fixed concentration of radiolabeled FSH (typically at or below its Kd) and increasing concentrations of unlabeled this compound or other competitor ligands.

-

Controls: Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled FSH).

-

Equilibration, Separation, Washing, and Counting: Follow the same steps as in the saturation binding assay.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound exerts its biological effects through high-affinity and specific binding to the follicle-stimulating hormone receptor. The primary signaling mechanism involves the activation of the Gs/cAMP/PKA pathway, with contributions from other pathways such as PI3K/Akt and ERK1/2. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of the binding properties of this compound, which is essential for understanding its pharmacology and for the development of novel gonadotropin-based therapies. The high specificity of this compound for the FSHR minimizes off-target effects and underscores its value as a targeted therapeutic agent in reproductive medicine.

References

The Biological Nuances of Urofollitropin: A Technical Guide to Activity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urofollitropin, a highly purified preparation of human follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, has long been a cornerstone in the field of reproductive medicine. Its primary role is to stimulate follicular development in the ovaries, making it a critical component of ovulation induction and controlled ovarian hyperstimulation protocols for assisted reproductive technologies (ART). The biological activity of this compound is not uniform and can vary between different preparations, primarily due to differences in isoform composition and purity. This technical guide provides an in-depth analysis of the biological activity of various this compound preparations, offering a comparative perspective with recombinant FSH (rFSH) and detailing the methodologies used for its characterization.

This compound is a glycoprotein hormone composed of two non-covalently linked subunits: an alpha subunit, which is common to other glycoprotein hormones like luteinizing hormone (LH) and thyroid-stimulating hormone (TSH), and a beta subunit that confers its specific biological activity. The heterogeneity of this compound arises from post-translational modifications, particularly glycosylation, which results in a mixture of isoforms with varying isoelectric points (pI) and in vivo bioactivities. These differences in glycosylation can influence the hormone's half-life, receptor binding affinity, and overall clinical efficacy.

This guide will delve into the quantitative aspects of this compound's biological activity, present detailed experimental protocols for its assessment, and provide visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Data Presentation: Comparative Analysis of this compound Preparations

The biological activity of FSH preparations is a critical determinant of their clinical utility. The following tables summarize key quantitative parameters for different this compound preparations in comparison to recombinant FSH.

Table 1: Specific Activity of Various FSH Preparations

| Preparation Type | Specific Activity (IU/mg protein) | Reference(s) |

| Standard this compound | 100 - 150 | [1] |

| Highly Purified this compound (HP-uFSH) | ≥ 5,000 | [2] |

| Recombinant FSH (Follitropin alfa) | > 10,000 | [3][4] |

| Recombinant FSH (Follitropin beta) | ~10,000 | [5] |

Table 2: Isoform Distribution of a Commercial this compound Preparation

| Isoelectric Point (pI) Range | Percentage of Total Immunoactivity | Reference(s) |

| 5.5 - 5.1 | 3.8 ± 1.0% | |

| 5.0 - 4.6 | 18.4 ± 3.6% | |

| 4.5 - 4.3 | 14.9 ± 1.5% | |

| 4.1 | 8.2 ± 1.4% | |

| Salt Peak (<4.0) | 51.1 ± 6.4% |

Table 3: Comparative Clinical Efficacy of this compound and Recombinant FSH

| Parameter | Highly Purified this compound (HP-uFSH) | Recombinant FSH (rFSH) | Reference(s) |

| Number of Oocytes Retrieved (Mean ± SD) | 10.8 ± 6.1 | 10.2 ± 6.0 | |

| 16.3 | 17.1 | ||

| 14.4 | 15.6 | ||

| Fertilization Rate | 63.1% | 63.0% | |

| 58.6% | 53.6% | ||

| Clinical Pregnancy Rate per Embryo Transfer | 41.4% | 44.3% | |

| 44.4% | 33.7% | ||

| Live Birth Rate per Cycle | 26.7% | 33.8% | |

| 38.2% | 38.2% |

Experimental Protocols

Accurate assessment of the biological activity of this compound is essential for quality control and clinical application. The following are detailed methodologies for key experiments.

In Vivo Bioassay: Steelman-Pohley Ovarian Weight Gain Assay

This assay remains a cornerstone for determining the in vivo potency of FSH preparations.

Principle: The assay is based on the augmentation of ovarian weight in immature female rats by the synergistic action of FSH and an excess of human chorionic gonadotropin (hCG). The increase in ovarian weight is proportional to the dose of FSH administered.

Detailed Protocol:

-

Animal Preparation: Immature female rats (21-23 days old) are used.

-

HCG Administration: A priming dose of hCG (typically 20-50 IU) is administered subcutaneously to each rat. This saturates LH receptors and makes the ovarian response specific to FSH.

-

FSH Administration:

-

A standard FSH preparation and the test this compound preparation are prepared in a suitable vehicle (e.g., saline with 0.1% bovine serum albumin).

-

Graded doses of the standard and test preparations are administered subcutaneously once or twice daily for three consecutive days.

-

-

Endpoint Measurement:

-

Approximately 72-74 hours after the first injection, the rats are euthanized.

-

The ovaries are carefully dissected, freed from surrounding tissue, and weighed to the nearest 0.1 mg.

-

-

Data Analysis: The potency of the test preparation is calculated by comparing its dose-response curve with that of the standard preparation using parallel line assay statistics.

In Vitro Bioassay: Granulosa Cell Aromatase Bioassay

This in vitro method provides a sensitive and specific measure of FSH bioactivity.

Principle: FSH stimulates the aromatase enzyme in cultured granulosa cells, leading to the conversion of androgens to estrogens. The amount of estradiol produced is proportional to the FSH concentration.

Detailed Protocol:

-

Cell Culture Preparation:

-

Granulosa cells are isolated from the ovaries of immature female rats (e.g., Sprague-Dawley) treated with diethylstilbestrol.

-

Cells are plated in a suitable culture medium (e.g., DMEM/F12) and allowed to attach.

-

-

Assay Procedure:

-

The culture medium is replaced with a serum-free medium containing a saturating concentration of an androgen substrate (e.g., androstenedione or testosterone) and a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to enhance the cAMP response.

-

Standard FSH and test this compound preparations are added to the wells in a range of concentrations.

-

The cells are incubated for a defined period (e.g., 48-72 hours).

-

-

Endpoint Measurement:

-

The concentration of estradiol in the culture medium is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The bioactivity of the this compound preparation is determined by comparing its dose-response curve for estradiol production with that of the FSH standard.

FSH Receptor Binding Assay

This assay quantifies the ability of a this compound preparation to bind to the FSH receptor.

Principle: The assay measures the displacement of a radiolabeled FSH ligand from its receptor by unlabeled FSH (from the standard or test preparation).

Detailed Protocol:

-

Receptor Preparation: A source of FSH receptors is required, typically membranes prepared from animal testes (e.g., rat or calf) or from a cell line engineered to express the human FSH receptor.

-

Assay Procedure:

-

A constant amount of radiolabeled FSH (e.g., ¹²⁵I-FSH) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled FSH standard or the this compound test sample.

-

The incubation is carried out to equilibrium.

-

-

Separation and Counting:

-

The receptor-bound and free radioligand are separated (e.g., by centrifugation or filtration).

-

The radioactivity in the bound fraction is quantified using a gamma counter.

-

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of unlabeled FSH. The binding affinity (often expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of the this compound preparation is determined by comparison with the standard curve.

Signaling Pathways of this compound

Upon binding to its G protein-coupled receptor (FSHR) on the surface of granulosa cells, this compound activates intracellular signaling cascades that are crucial for follicular development.

Conclusion

The biological activity of this compound preparations is a multifaceted parameter influenced by the purity and the specific mixture of FSH isoforms. While highly purified this compound demonstrates significant clinical efficacy, it is essential for researchers and drug development professionals to recognize the inherent variability compared to the more consistent recombinant FSH products. The choice between urinary-derived and recombinant FSH often involves a balance between cost-effectiveness and the desire for product consistency.

The detailed experimental protocols and comparative data presented in this guide provide a framework for the comprehensive evaluation of this compound preparations. A thorough understanding of these methodologies and the underlying biological principles is crucial for ensuring the quality, safety, and efficacy of these important therapeutic agents in reproductive medicine. Future research may focus on further elucidating the specific roles of different FSH isoforms in follicular development and on refining manufacturing processes to produce this compound preparations with more defined and consistent biological activity.

References

- 1. Granulosa cell aromatase bioassay for follicle-stimulating hormone: validation and application of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative pharmacology of a new recombinant FSH expressed by a human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mesoscale.com [mesoscale.com]

In vitro studies on urofollitropin's effect on follicular development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of urofollitropin on follicular development. This compound, a highly purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, is a key gonadotropin in assisted reproductive technologies.[1] Understanding its mechanism and effects at the cellular and follicular level in a controlled in vitro environment is crucial for optimizing its therapeutic use and developing novel fertility treatments. This document outlines the core signaling pathways, detailed experimental protocols, and quantitative outcomes observed in in vitro studies.

Mechanism of Action: Signaling Pathways in Granulosa Cells

This compound exerts its biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor located on the surface of granulosa cells within the ovarian follicle.[1] This binding initiates a cascade of intracellular signaling events that are critical for follicular growth, differentiation, and steroidogenesis. The primary signaling pathway activated by this compound is the cyclic adenosine monophosphate (cAMP) / Protein Kinase A (PKA) pathway.

Upon ligand binding, the FSHR activates adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of PKA.[1] Activated PKA then phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This transcriptional regulation ultimately leads to the expression of genes essential for follicular development, most notably aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.[1] Estrogens, in turn, are crucial for granulosa cell proliferation and further follicular maturation.

A secondary signaling pathway that appears to be activated by FSH, and therefore this compound, is the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway. This pathway is known to regulate various metabolic and cell survival functions, contributing to the overall health and maturation of the follicle.

References

Methodological & Application

Application Notes and Protocols for Urofollitropin in Controlled Ovarian Hyperstimulation for IVF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urofollitropin is a highly purified preparation of human follicle-stimulating hormone (hFSH) extracted from the urine of postmenopausal women.[1][2][3] It is a key gonadotropin used in assisted reproductive technologies (ART), particularly in-vitro fertilization (IVF), to stimulate the development of multiple ovarian follicles.[1][4] This document provides detailed application notes and protocols for the use of this compound in controlled ovarian hyperstimulation (COH) for IVF, intended for researchers, scientists, and professionals in drug development.

This compound is composed of two non-covalently linked glycoproteins, the alpha and beta subunits. The beta subunit confers the specific biological activity of FSH. Its primary role is to stimulate the growth and maturation of ovarian follicles.

Mechanism of Action and Signaling Pathway

This compound mimics the action of endogenous FSH by binding to FSH receptors on the surface of ovarian granulosa cells. These receptors are G protein-coupled receptors (GPCRs). The binding of this compound initiates a cascade of intracellular events, primarily through the activation of the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins crucial for follicular maturation. A major downstream effect of this signaling pathway is the upregulation of aromatase, the enzyme responsible for converting androgens to estrogens. Estrogens are vital for the proliferation and differentiation of granulosa cells, further enhancing follicular development. The FSH receptor binding may also induce the phosphorylation and activation of the PI3K/Akt signaling pathway, which regulates cell survival and maturation.

Caption: this compound Signaling Pathway in Granulosa Cells.

Controlled Ovarian Hyperstimulation Protocols

This compound is administered to stimulate the ovaries to produce multiple mature follicles, increasing the chances of successful fertilization. The dosage and administration are carefully monitored to avoid Ovarian Hyperstimulation Syndrome (OHSS). Protocols are individualized based on patient characteristics and clinical monitoring.

Key Protocol Components:

-

Pituitary Suppression: To prevent a premature luteinizing hormone (LH) surge and ovulation, pituitary function is suppressed using either a Gonadotropin-Releasing Hormone (GnRH) agonist or a GnRH antagonist.

-

Ovarian Stimulation: this compound is administered to stimulate follicular growth.

-

Monitoring: Follicular development is monitored using transvaginal ultrasound and serum estradiol levels.

-

Triggering of Ovulation: Once follicles reach an optimal size, human chorionic gonadotropin (hCG) is administered to induce final oocyte maturation.

-

Oocyte Retrieval: Eggs are retrieved approximately 34-36 hours after the hCG trigger.

Experimental Protocols

GnRH Agonist (Long) Protocol

This is a traditional and widely used protocol.

Methodology:

-

Pituitary Downregulation: A GnRH agonist (e.g., leuprolide acetate) is initiated in the mid-luteal phase (around day 21) of the preceding menstrual cycle.

-

Baseline Assessment: After approximately 10-14 days of GnRH agonist treatment, a baseline ultrasound and serum estradiol measurement are performed to confirm pituitary suppression (endometrial stripe <5 mm, estradiol <50 pg/mL).

-

Ovarian Stimulation: Once downregulation is confirmed, this compound administration begins, typically on day 2 or 3 of the menstrual cycle. The starting dose is usually 150-225 IU per day, administered subcutaneously or intramuscularly. The GnRH agonist is continued at a lower dose.

-

Dose Adjustment: The this compound dose is adjusted based on ovarian response, monitored every 2-3 days. Dose adjustments should not be made more frequently than every two days and should not exceed 75-150 IU per adjustment. The maximum recommended daily dose is 450 IU.

-

Duration of Stimulation: Treatment typically continues for 7 to 12 days.

-

Ovulation Trigger: When at least two lead follicles reach a mean diameter of ≥18 mm, a single injection of 5,000-10,000 IU of hCG is administered 24-48 hours after the last this compound dose.

-

Oocyte Retrieval: Performed 34-36 hours after hCG administration.

Caption: GnRH Agonist (Long) Protocol Workflow.

GnRH Antagonist Protocol

This protocol is shorter and has a lower risk of OHSS.

Methodology:

-

Ovarian Stimulation: this compound administration begins on day 2 or 3 of the menstrual cycle. The initial dose is typically 150-225 IU daily.

-

GnRH Antagonist Administration: A GnRH antagonist (e.g., ganirelix or cetrorelix) is initiated when the lead follicle reaches approximately 12-14 mm in diameter, or on a fixed day of stimulation (e.g., day 5 or 6). The antagonist is continued daily until the day of the hCG trigger.

-

Dose Adjustment and Monitoring: Similar to the agonist protocol, the this compound dose is adjusted based on follicular growth and estradiol levels.

-

Duration of Stimulation: Typically 8 to 12 days of gonadotropin injections are required.

-

Ovulation Trigger: When at least two lead follicles reach a mean diameter of ≥18 mm, hCG is administered.

-

Oocyte Retrieval: Performed 34-36 hours after the hCG trigger.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Bravelle (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intramuscular Administration of Urofollitropin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urofollitropin, a highly purified preparation of human follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, is a cornerstone in the treatment of infertility.[1][2][3] It is instrumental in stimulating ovarian follicular growth in women without primary ovarian failure.[1][4] This document provides a comprehensive comparison of the subcutaneous (SC) and intramuscular (IM) routes of administration for this compound, offering detailed protocols, pharmacokinetic data, and a review of clinical outcomes to guide researchers and drug development professionals.

Introduction

This compound therapy is a key component of assisted reproductive technologies (ART) and ovulation induction protocols. The choice between subcutaneous and intramuscular injection routes can impact not only the pharmacokinetic profile of the drug but also patient adherence and clinical workflow. Subcutaneous administration offers the potential for self-injection, which can be more convenient for patients, while intramuscular administration has been the traditional route for many gonadotropin preparations. This document explores the scientific and clinical data comparing these two administration methods.

Mechanism of Action

This compound's primary component, FSH, initiates its physiological effect by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein coupled transmembrane receptor on the surface of ovarian granulosa cells. This binding activates a cascade of intracellular signaling pathways, primarily the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, which ultimately upregulates the expression of key enzymes like aromatase, responsible for converting androgens to estrogens. Another signaling pathway implicated is the PI3K/Akt pathway, which is involved in cell survival and maturation.

Signaling Pathway Diagram

Caption: this compound (FSH) signaling pathway in ovarian granulosa cells.

Pharmacokinetic Profiles: Subcutaneous vs. Intramuscular

The route of administration influences the absorption and bioavailability of this compound. While both routes are effective, they exhibit different pharmacokinetic profiles.

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Subcutaneous (SC) Administration | Intramuscular (IM) Administration | Reference |

| Time to Peak (Tmax) - Single Dose | 21 hours | 17 hours | |

| Time to Peak (Tmax) - Multiple Doses | 10 hours | 11 hours | |

| Peak Concentration (Cmax) - Single 300 IU Dose | 4.98 - 7.50 IU/L | 4.98 - 7.50 IU/L | |

| Area Under the Curve (AUCt) - Single 300 IU Dose | 409.71 - 486.16 IU/L·h | 409.71 - 486.16 IU/L·h | |

| Elimination Half-life (t½) | 39.02 - 53.63 hours | 39.02 - 53.63 hours | |

| Bioequivalence | Studies have shown bioequivalence between SC and IM routes for menotrophin. | Studies have shown bioequivalence between SC and IM routes for menotrophin. |

Note: Some data is derived from studies on highly purified menotrophin, which contains both FSH and LH.